molecular formula C14H18O4 B12685921 2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran CAS No. 94278-20-3

2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran

Cat. No.: B12685921
CAS No.: 94278-20-3
M. Wt: 250.29 g/mol
InChI Key: AAYXEQGKAQUIMA-UHFFFAOYSA-N
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Description

2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran is an organic compound with the molecular formula C14H18O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two furan rings connected by a bis(oxymethylene) bridge with a 2-methylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran typically involves the reaction of furan derivatives with appropriate reagents to form the bis(oxymethylene) bridge. One common method involves the use of formaldehyde and a suitable catalyst to facilitate the formation of the oxymethylene linkages. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran depend on the specific reaction type. Oxidation reactions may yield furan derivatives with additional oxygen-containing functional groups, while reduction reactions can produce more saturated compounds. Substitution reactions result in furan derivatives with new functional groups attached to the furan rings .

Scientific Research Applications

2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(2-Ethylpropylidene)bis(oxymethylene)]bisfuran
  • 2,2’-[(2-Propylidene)bis(oxymethylene)]bisfuran
  • 2,2’-[(2-Butylidene)bis(oxymethylene)]bisfuran

Uniqueness

2,2’-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran is unique due to its specific structural features, including the 2-methylpropylidene group and the bis(oxymethylene) bridge. These features confer distinct chemical and physical properties, making it suitable for various specialized applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for unique applications in research and industry .

Properties

CAS No.

94278-20-3

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-[[1-(furan-2-ylmethoxy)-2-methylpropoxy]methyl]furan

InChI

InChI=1S/C14H18O4/c1-11(2)14(17-9-12-5-3-7-15-12)18-10-13-6-4-8-16-13/h3-8,11,14H,9-10H2,1-2H3

InChI Key

AAYXEQGKAQUIMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(OCC1=CC=CO1)OCC2=CC=CO2

Origin of Product

United States

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